molecular formula C19H22N2O3 B3965446 N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide

N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide

Cat. No. B3965446
M. Wt: 326.4 g/mol
InChI Key: XEUISFSJBUXFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids in the body, which are natural compounds that bind to cannabinoid receptors in the brain and other organs. URB597 has potential therapeutic applications in the treatment of pain, anxiety, depression, and other neurological disorders.

Mechanism of Action

N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and antidepressant effects. This compound is selective for FAAH and does not affect other enzymes that break down endocannabinoids, such as monoacylglycerol lipase (MAGL).
Biochemical and physiological effects:
This compound has been shown to increase levels of anandamide and other endocannabinoids in the brain and other organs. It has also been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound does not produce the psychoactive effects associated with THC, the primary psychoactive component of cannabis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. This compound has also been shown to have a favorable safety profile in animal studies. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.

Future Directions

Future research on N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide could focus on its potential therapeutic applications in humans, particularly in the treatment of pain, anxiety, and depression. Studies could also investigate the effects of this compound on other physiological systems, such as the immune and cardiovascular systems. Additionally, further research could explore the mechanisms underlying the analgesic, anxiolytic, and antidepressant effects of this compound, as well as potential interactions with other pharmacological agents.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been extensively studied in preclinical models of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic, anxiolytic, and antidepressant effects. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and increase pain threshold. In models of anxiety and depression, this compound has been shown to produce anxiolytic and antidepressant effects similar to those of selective serotonin reuptake inhibitors (SSRIs).

properties

IUPAC Name

N-(2-methoxyphenyl)-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(12-13-15-8-4-3-5-9-15)20-18(22)19(23)21-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUISFSJBUXFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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